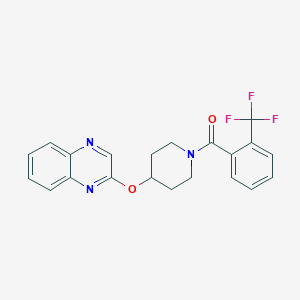
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physical And Chemical Properties Analysis
The compound has a molecular weight of 401.389. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.科学研究应用
Crystal Structure and Anti-Tubercular Activities
The compound has been studied for its crystal structures and potential anti-tubercular activities. In particular, derivatives like mefloquine, which share structural similarities, have exhibited important anti-tubercular activities, as indicated by in vitro assays against M. tuberculosis (Wardell et al., 2011).
Structural Studies and Theoretical Calculations
Structural and theoretical studies of related compounds, such as those involving piperidin-4-yl and difluorophenyl methanone oxime, have been conducted. These studies focus on the crystal structure, electronic properties, and theoretical calculations to understand the chemical and physical properties of these compounds (Karthik et al., 2021).
Spectroscopic Properties in Various Environments
Research has also delved into the electronic absorption, excitation, and fluorescence properties of compounds with structural similarities in different solvents. This includes studying the impact of solvent polarity and hydrogen-bonding abilities on these properties, which are crucial for understanding the compound's behavior in various environments (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity
The synthesis of related compounds with antimicrobial properties has been explored. For example, derivatives involving pipradol show potential microbial activities, which could be useful in developing new antimicrobial agents (Ramudu et al., 2017).
Design and Synthesis for Cancer Research
Compounds structurally similar to (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been designed and synthesized for potential use in cancer research. These compounds are studied for their cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents (Perreault et al., 2017).
Crystal Structure Analysis
The crystal structures of adducts and derivatives of compounds with similar molecular frameworks have been analyzed. This research is crucial for understanding the molecular interactions and stability of these compounds (Revathi et al., 2015).
Exploring Antidepressant Potential
Studies have been conducted on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, investigating their potential as antidepressants using rodent behavioral models. This research is significant for developing new treatments for depression (Mahesh et al., 2012).
未来方向
属性
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHYUQOQCXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
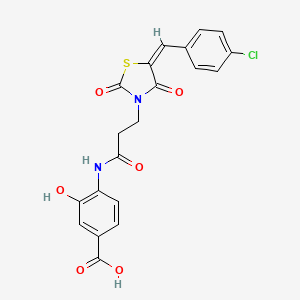
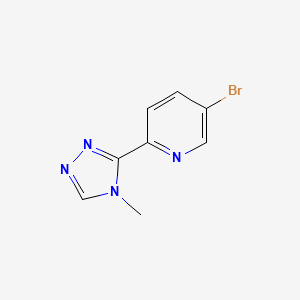
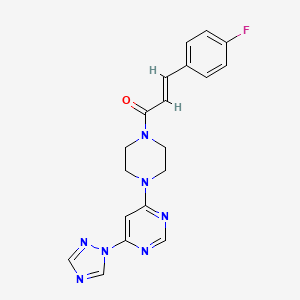
![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
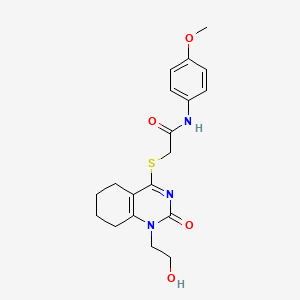
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
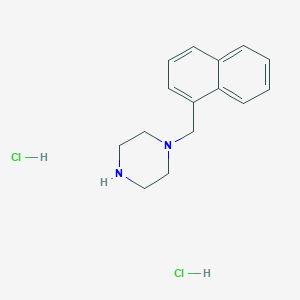
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
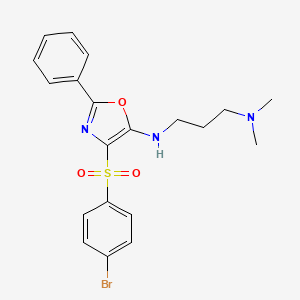
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)